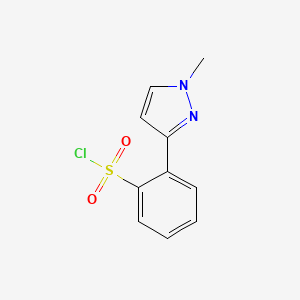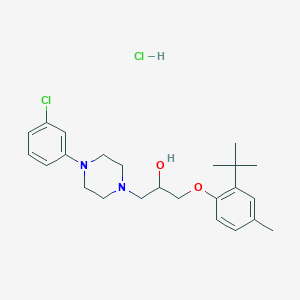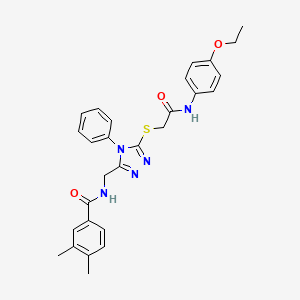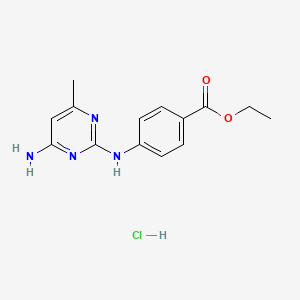
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is related to the one you’re asking about . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.60086 .
Molecular Structure Analysis
The structure of “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The 1H-Pyrazole, 1-methyl- compound, which is structurally similar, has a molecular weight of 82.1038 .Physical And Chemical Properties Analysis
The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is known to have a molecular weight of 176.60086 . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal Structures in Antileishmania Studies : A study by Borges et al. (2014) discussed the crystal structures of compounds used in antileishmania research. The study focused on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, highlighting the structural variations that influence their biological activity.
Inhibitors of Cyclooxygenase-2 (COX-2) : Penning et al. (1997) explored the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including those containing benzenesulfonyl groups, as inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Anticancer and α-Glycosidase Inhibitory Effects : Taslimi et al. (2020) reported on the biological activities, molecular docking studies, and anticancer effects of 1-arylsuphonylpyrazole derivatives. They identified these compounds as effective inhibitors of α-glycosidase, with potential anticancer effects (Taslimi et al., 2020).
Ionic Liquid-Mediated Synthesis : Nara et al. (2001) utilized ionic liquids as a medium for Friedel-Crafts sulfonylation reactions. Their study involved the sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride derivatives, showcasing enhanced reactivity and providing insights into reaction mechanisms (Nara et al., 2001).
Synthesis of Pyrazolo[3,2-c]-1,2,4-Triazines : Abdelhamid et al. (1985) investigated the synthesis of pyrazolo[3,2-c]-1,2,4-triazines from N-(5-pyrazolyl)-α-ketohydrazidoyl halides, including benzenesulfonyl derivatives. This work contributed to the understanding of the chemical reactions and potential applications of these compounds (Abdelhamid et al., 1985).
Fluorometric Sensing for Hg2+ : Bozkurt and Gul (2018) developed a pyrazoline derivative for metal ion selectivity based on fluorometric detection. Their study demonstrated the potential of such compounds in detecting Hg2+ ions effectively (Bozkurt & Gul, 2018).
Antimicrobial Properties : Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones with benzenesulfonyl substituents, revealing their significant activity against gram-positive bacteria. This study highlighted the potential of these compounds in developing new antimicrobial agents (Georgiadis et al., 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-3-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMIZWPEPRMNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)

![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)
![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)
![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)


![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)
